Cas no 2034468-21-6 (ethyl 1-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidine-4-carboxylate)

Ethyl 1-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidine-4-carboxylate is a synthetic organic compound featuring a piperidine-4-carboxylate core linked to a cyclopropyl-substituted dihydropyridazinone moiety via an acetyl bridge. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly due to the presence of both ester and amide functional groups, which offer versatile reactivity for further derivatization. The cyclopropyl group may enhance metabolic stability, while the dihydropyridazinone scaffold could contribute to bioactivity. The compound’s well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery. Its purity and stability under standard conditions facilitate handling in laboratory settings.
ethyl 1-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidine-4-carboxylate structure
2034468-21-6 structure
Product Name:ethyl 1-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidine-4-carboxylate
CAS No:2034468-21-6
MF:C17H23N3O4
MW:333.382224321365
CID:5333714
Update Time:2025-05-23

ethyl 1-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxylate
    • ethyl 1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]piperidine-4-carboxylate
    • ethyl 1-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidine-4-carboxylate
    • Inchi: 1S/C17H23N3O4/c1-2-24-17(23)13-7-9-19(10-8-13)16(22)11-20-15(21)6-5-14(18-20)12-3-4-12/h5-6,12-13H,2-4,7-11H2,1H3
    • InChI Key: KQMMSQZFTBKHFF-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1CCN(C(CN2C(C=CC(C3CC3)=N2)=O)=O)CC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 587
  • XLogP3: 0.5
  • Topological Polar Surface Area: 79.3

ethyl 1-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidine-4-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6564-2897-2μmol
ethyl 1-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidine-4-carboxylate
2034468-21-6
2μmol
$57.0 2023-09-08
Life Chemicals
F6564-2897-5μmol
ethyl 1-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidine-4-carboxylate
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$63.0 2023-09-08
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F6564-2897-10μmol
ethyl 1-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidine-4-carboxylate
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$69.0 2023-09-08
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F6564-2897-20μmol
ethyl 1-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidine-4-carboxylate
2034468-21-6
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$79.0 2023-09-08
Life Chemicals
F6564-2897-1mg
ethyl 1-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidine-4-carboxylate
2034468-21-6
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$54.0 2023-09-08
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F6564-2897-2mg
ethyl 1-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidine-4-carboxylate
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$59.0 2023-09-08
Life Chemicals
F6564-2897-3mg
ethyl 1-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidine-4-carboxylate
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ethyl 1-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidine-4-carboxylate
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Life Chemicals
F6564-2897-5mg
ethyl 1-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidine-4-carboxylate
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Life Chemicals
F6564-2897-10mg
ethyl 1-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidine-4-carboxylate
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$79.0 2023-09-08

ethyl 1-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidine-4-carboxylate Related Literature

Additional information on ethyl 1-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidine-4-carboxylate

Ethyl 1-[2-(3-Cyclopropyl-6-Oxo-1,6-Dihydropyridazin-1-Yl)Acetyl]Piperidine-4-Carboxylate: A Comprehensive Overview

Ethyl 1-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidine-4-carboxylate, identified by the CAS number 2034468-21-6, is a complex organic compound with significant potential in the field of pharmaceutical research and development. This compound belongs to the class of dihydropyridazines, which are known for their diverse biological activities and applications in drug design. The structure of this compound is characterized by a piperidine ring substituted with a cyclopropyl group and an acetyl moiety, making it a promising candidate for various therapeutic interventions.

The synthesis of ethyl 1-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidine-4-carboxylate involves a series of intricate chemical reactions, including cyclization and substitution processes. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis pathway, ensuring higher yields and better purity. The compound's unique structure allows for extensive functionalization, which is crucial for exploring its pharmacological properties.

One of the most notable aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer and inflammatory disorders. Studies have shown that ethyl 1-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidine-4-carboxylate exhibits potent inhibitory activity against specific kinase targets, making it a valuable lead compound for drug discovery.

In addition to its kinase inhibitory properties, this compound has also demonstrated promising anti-inflammatory and antioxidant effects. These properties are attributed to its ability to modulate cellular signaling pathways and reduce oxidative stress. Recent research has highlighted its potential application in the treatment of neurodegenerative diseases, where inflammation and oxidative stress are key pathological factors.

The structural versatility of ethyl 1-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-Yl)Acetyl]Piperidine4-Carboxylate allows for further modifications to enhance its pharmacokinetic properties. Researchers are actively exploring strategies to improve its bioavailability and reduce potential side effects. These efforts include the development of prodrugs and the incorporation of bioisosteres to optimize drug delivery systems.

Moreover, computational studies have provided valuable insights into the molecular interactions of this compound with its target proteins. Advanced techniques such as molecular docking and dynamics simulations have enabled researchers to predict binding affinities and identify key residues responsible for activity. These computational approaches have significantly accelerated the drug discovery process by guiding rational design strategies.

Ethical considerations in pharmaceutical research are paramount when developing compounds like ethyl 1-[2-(3-cyclopropyl-6-Oxo…)]. Ensuring patient safety and minimizing adverse effects remain central to all stages of drug development. Preclinical studies are conducted rigorously to assess toxicity profiles and establish safe dosage ranges before advancing to clinical trials.

In conclusion, ethyl 1-[2-(3-cyclopropyl…)] represents a significant advancement in medicinal chemistry. Its unique structure, coupled with promising biological activities, positions it as a strong candidate for therapeutic applications across multiple disease areas. Continued research into its pharmacological properties and optimization strategies will undoubtedly contribute to the development of innovative treatments in the near future.

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